molecular formula C20H41NO2Sn B2728962 tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate CAS No. 139111-44-7

tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate

Cat. No.: B2728962
CAS No.: 139111-44-7
M. Wt: 446.263
InChI Key: ZWBSCNSTISCAPA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate: is a chemical compound with the molecular formula C20H41NO2Sn. It is a derivative of carbamate, featuring a tert-butyl group and a tributylstannylallyl moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate typically involves the reaction of tert-butyl carbamate with an allyltributylstannane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in this synthesis include di-tert-butyl dicarbonate and tributylstannyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the protection of amine groups during multi-step synthesis .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of biologically active molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and adhesives.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-[(E)-3-tributylstannylallyl]carbamate
  • tert-Butyl N-[(E)-3-tributylstannyl]carbamate

Uniqueness: tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate is unique due to its combination of a tert-butyl group and a tributylstannylallyl moiety. This combination provides both steric hindrance and reactivity, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(E)-3-tributylstannylprop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBSCNSTISCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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